6-Isopropylnicotinaldehyde
Overview
Description
6-Isopropylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by a yellowish liquid appearance and a strong odor. This compound is utilized in various fields, including medical research, environmental research, and industrial research.
Scientific Research Applications
6-Isopropylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylnicotinaldehyde typically involves the reaction of 6-isopropylnicotinic acid with a reducing agent such as lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the carboxylic acid group to an aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 6-isopropylnicotinic acid using a palladium catalyst. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 6-isopropylnicotinic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to form 6-isopropylnicotinol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 6-Isopropylnicotinic acid.
Reduction: 6-Isopropylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Isopropylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 6-Isopropylnicotinic acid
- 6-Isopropylnicotinol
- 6-Isopropylpyridine
Comparison: 6-Isopropylnicotinaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 6-Isopropylnicotinic acid is more prone to oxidation reactions, while 6-Isopropylnicotinol is more reactive in reduction reactions. The presence of the aldehyde group in this compound allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-propan-2-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPUXPJHVUROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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